molecular formula C12H16O2 B3078726 1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one CAS No. 105321-55-9

1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one

Cat. No.: B3078726
CAS No.: 105321-55-9
M. Wt: 192.25 g/mol
InChI Key: KHCGOVURRWYPDW-UHFFFAOYSA-N
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Description

1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of phenyl ethanone, characterized by the presence of a methyl group and an isopropoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one typically involves the alkylation of 3-methyl-4-hydroxyacetophenone with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl ethanones.

Scientific Research Applications

1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, its structural features allow it to interact with enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects.

Comparison with Similar Compounds

    1-[4-Methoxy-3-(propan-2-yloxy)phenyl]ethan-1-one: Similar in structure but with a methoxy group instead of a methyl group.

    Phenylacetone: Lacks the isopropoxy group and has different chemical properties.

Uniqueness: 1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one is unique due to the presence of both a methyl and an isopropoxy group on the phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a phenyl ring with a propan-2-yloxy substituent and an ethanone moiety. Its applications span various fields, including pharmaceuticals, where it serves as an intermediate in the synthesis of compounds targeting neurological disorders and antimicrobial agents.

The molecular formula of this compound is C12H18OC_{12}H_{18}O. The compound's structure can be detailed as follows:

PropertyDescription
Molecular Weight194.27 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents
Boiling PointApproximately 220 °C

The biological activity of this compound is not fully elucidated; however, it is believed to interact with various molecular targets, including enzymes and receptors. The presence of the propan-2-yloxy group may enhance its lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of phenyl ethanones exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Neuropharmacological Effects

Research suggests potential neuropharmacological applications for this compound. It has been reported to affect neurotransmitter systems, possibly modulating pathways involved in mood regulation and cognitive function. The specific effects on neurotransmitters such as serotonin and dopamine remain to be clarified through further studies.

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of phenyl ethanones against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound inhibited bacterial growth at concentrations ranging from 32 μg/mL to 64 μg/mL, demonstrating moderate antibacterial activity .

Case Study 2: Neuropharmacological Investigation
In a pharmacological study assessing the effects on neurotransmitter levels in rodent models, it was found that administration of related compounds resulted in increased serotonin levels in the hippocampus, suggesting potential antidepressant-like effects . Further research is needed to establish the precise mechanisms involved.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate inhibition of bacteria
NeuropharmacologicalIncreased serotonin levels

Properties

IUPAC Name

1-(3-methyl-4-propan-2-yloxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(2)14-12-6-5-11(10(4)13)7-9(12)3/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCGOVURRWYPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(4-hydroxy-3-methyl-phenyl)-ethanone 10 g, isopropyl iodide 13.6 g, potassium carbonate 18.4 g and acetone 250 ml was stirred with heating under reflux for twelve hours. The reaction mixture was filtered and the resulting filtrate was concentrated under reduced pressure, and the resulting residue was subjected to a silica gel column chromatography to give 1-(4-isopropoxy-3-methyl-phenyl)-ethanone 9.5 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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